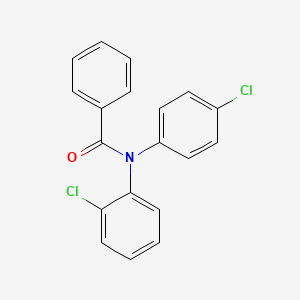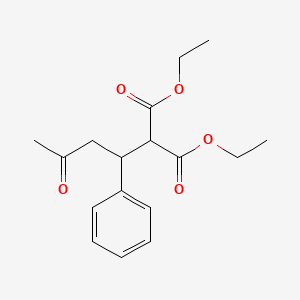
Diethyl (3-oxo-1-phenylbutyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3-oxo-1-phenylbutyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a keto group, and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (3-oxo-1-phenylbutyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 3-oxo-1-phenylbutyl bromide, to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Diethyl (3-oxo-1-phenylbutyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Diethyl (3-oxo-1-phenylbutyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of diethyl (3-oxo-1-phenylbutyl)propanedioate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing metabolic pathways and enzyme activity.
類似化合物との比較
Similar Compounds
Diethyl malonate: Similar structure but lacks the phenyl and keto groups.
Ethyl acetoacetate: Contains a keto group but lacks the phenyl group.
Methyl phenylacetate: Contains a phenyl group but lacks the keto and ester groups.
Uniqueness
Diethyl (3-oxo-1-phenylbutyl)propanedioate is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
77548-27-7 |
|---|---|
分子式 |
C17H22O5 |
分子量 |
306.4 g/mol |
IUPAC名 |
diethyl 2-(3-oxo-1-phenylbutyl)propanedioate |
InChI |
InChI=1S/C17H22O5/c1-4-21-16(19)15(17(20)22-5-2)14(11-12(3)18)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11H2,1-3H3 |
InChIキー |
JGHPGLZZAXUIJE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(CC(=O)C)C1=CC=CC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
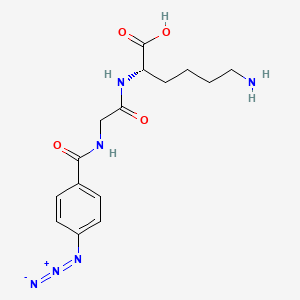
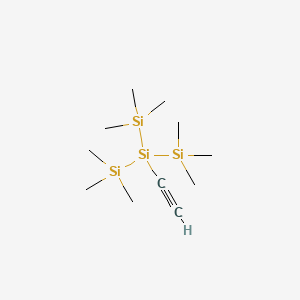
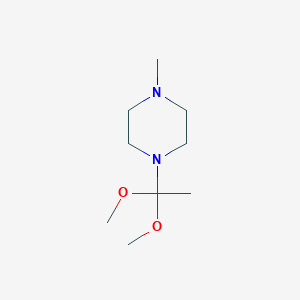
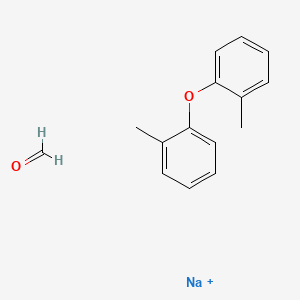
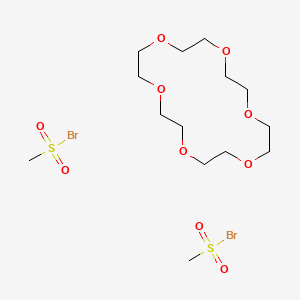
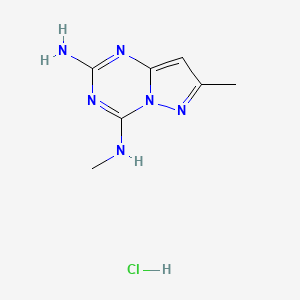
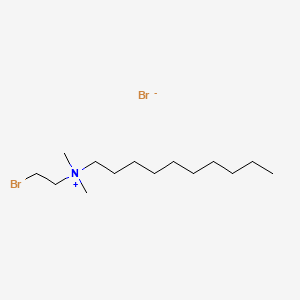
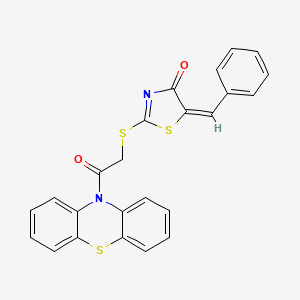
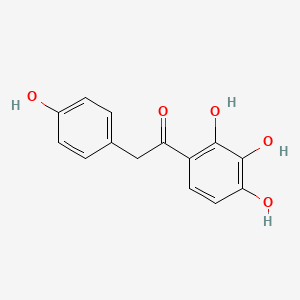
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
